molecular formula C18H19N3O B5375314 N-(4-ethylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide

N-(4-ethylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide

Katalognummer B5375314
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: TUDGSXMJEZFRFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain conditions. The drug has been shown to be effective in preclinical studies and is currently undergoing clinical trials.

Wirkmechanismus

N-(4-ethylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide acts on a specific subtype of the angiotensin II receptor, known as AT2, which is involved in pain signaling pathways. By blocking the AT2 receptor, N-(4-ethylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide reduces the activity of pain-sensing neurons and reduces pain sensations.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been shown to have a good safety profile in preclinical studies, with no significant adverse effects observed. The drug appears to be well-tolerated and does not produce significant changes in vital signs or organ function.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-ethylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has several advantages for use in lab experiments, including its high potency and specificity for the AT2 receptor. However, the drug has some limitations, including its relatively short half-life and the need for repeated dosing to maintain therapeutic levels.

Zukünftige Richtungen

There are several potential future directions for research on N-(4-ethylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide, including further preclinical studies to better understand its mechanism of action and potential side effects, as well as clinical trials to evaluate its efficacy and safety in humans. Additionally, there may be opportunities to develop new formulations of the drug that improve its pharmacokinetic properties and increase its therapeutic potential.
In conclusion, N-(4-ethylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide is a promising new drug for the treatment of chronic pain conditions. Its unique mechanism of action and good safety profile make it an attractive candidate for further research and development.

Synthesemethoden

The synthesis of N-(4-ethylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide involves several steps, including the reaction of 4-ethylphenylamine with 2-methyl-1H-benzimidazole-1-carboxylic acid to form the intermediate compound, which is then converted to N-(4-ethylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide through a series of reactions. The synthesis method has been optimized to produce high yields of the drug with good purity.

Wissenschaftliche Forschungsanwendungen

N-(4-ethylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain and inflammatory pain. The drug has been shown to be effective in reducing pain behaviors in these models, and it appears to have a different mechanism of action than currently available pain medications.

Eigenschaften

IUPAC Name

N-(4-ethylphenyl)-2-(2-methylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-3-14-8-10-15(11-9-14)20-18(22)12-21-13(2)19-16-6-4-5-7-17(16)21/h4-11H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDGSXMJEZFRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.